2-(Thiophen-2-yl)propan-2-amine
Overview
Description
2-(Thiophen-2-yl)propan-2-amine is a compound that belongs to the class of organic compounds known as thiophenes with an amine group attached. Thiophenes are five-membered sulfur-containing heterocycles that are important in various chemical and pharmaceutical applications. The amine group attached to the thiophene ring makes it a functional molecule for further chemical modifications and applications in drug development and synthesis of complex molecules.
Synthesis Analysis
The synthesis of related thiophene-containing compounds has been reported in the literature. For instance, a synthetic route for a similar compound, 2-(thiophen-2-yl)ethanamine, was described using a Knoevenagel-Doebner condensation followed by amination, copper-catalyzed reduction, and Hoffman rearrangement, yielding the final product with a 64% yield . Another study reported the synthesis of a thiophene derivative through a Buchwald–Hartwig cross-coupling reaction, which is a common method for forming carbon-nitrogen bonds in the synthesis of amine-containing compounds .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, a related compound was characterized by elemental analysis, IR, NMR, and high-resolution mass spectrometry . Single crystal X-ray diffraction is another powerful technique used to determine the solid-state structure of these compounds, as demonstrated in a study where the crystal structure of a thiophene-containing compound was established .
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions due to the presence of both the reactive thiophene ring and the amine group. The amine group can undergo reactions typical for amines, such as alkylation, acylation, and formation of amides. The thiophene ring can undergo electrophilic aromatic substitution, nucleophilic substitution, and can also be involved in cross-coupling reactions, as seen in the synthesis of N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by the presence of the thiophene ring and substituents attached to it. These compounds typically exhibit good solubility in organic solvents and may have varying degrees of solubility in water depending on the nature of the substituents. The presence of the amine group can also affect the compound's basicity and hydrogen bonding capability. The intermolecular interactions, such as hydrogen bonding, can influence the compound's crystal packing and stability, as seen in the crystal structure analysis of a thiophene-containing compound .
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, achieved through a series of chemical reactions involving thiophene-2-carbonyl chloride and diphosphorus pentasulfide, demonstrates a significant application in organic chemistry. These derivatives exhibit potential for various chemical transformations like nitration, sulfonation, and bromination (Aleksandrov et al., 2020).
DNA-Binding and Gene Delivery
A water-soluble cationic polythiophene derivative, synthesized from 2-(thiophen-3-yl)acetamido)propan-1-aminium iodide, binds to DNA and forms polyplexes. This highlights its potential in gene delivery and theranostic applications (Carreon et al., 2014).
Library Generation Through Alkylation
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, is used to generate a structurally diverse library of compounds. This demonstrates its versatility in synthesizing various chemical compounds through alkylation and ring closure reactions (Roman, 2013).
Polymerization Initiators
Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives are developed as photoinitiators for radical and cationic polymerizations. This application is vital for polymer chemistry, especially under near-UV and visible light-emitting diodes (Zhang et al., 2015).
Synthesis of Antinociceptive Compounds
The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their evaluation for antinociceptive activity shows the potential of thiophen-2-yl derivatives in medicinal chemistry (Shipilovskikh et al., 2020).
Development of Hybrid Polymers
Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones emphasizes the material science applications of thiophene derivatives (Baldwin et al., 2008).
Safety And Hazards
The compound is considered hazardous and is classified as a flammable liquid . It can cause serious eye irritation and is harmful if swallowed . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, and lighting equipment . Protective gloves, clothing, and eye/face protection should be worn when handling the compound .
Future Directions
Thiophene-based analogs, including 2-(Thiophen-2-yl)propan-2-amine, have attracted interest due to their potential as biologically active compounds . They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-thiophen-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-7(2,8)6-4-3-5-9-6/h3-5H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFAHQAWCKSUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275475 | |
Record name | 2-(thiophen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)propan-2-amine | |
CAS RN |
81289-15-8 | |
Record name | 2-(thiophen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-2-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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